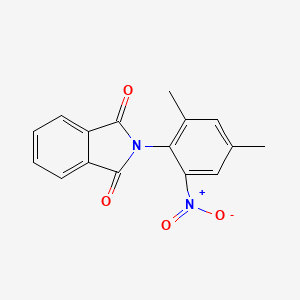![molecular formula C27H29ClN4O3 B4987447 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as CEP-26401 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of CEP-26401 is not fully understood. However, it is known to modulate the activity of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This modulation leads to changes in neuronal excitability and neurotransmitter release, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of GABA and decrease the release of glutamate in the brain. It has also been found to reduce the activity of voltage-gated sodium channels and NMDA receptors. These effects may contribute to its anxiolytic, anticonvulsant, and antidepressant properties.
Advantages and Limitations for Lab Experiments
CEP-26401 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for its targets, making it a useful tool for studying the function of voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. Another advantage is that it has been shown to have minimal toxicity in animal studies. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on CEP-26401. One direction is to further investigate its mechanism of action and its effects on neuronal excitability and neurotransmitter release. Another direction is to explore its potential as a treatment for neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for administration.
Synthesis Methods
The synthesis of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline involves several steps. The first step involves the reaction between 4-chlorobenzoyl chloride and piperazine in the presence of a base such as triethylamine. This reaction produces 4-(4-chlorobenzoyl)-1-piperazine. The second step involves the reaction between 4-(4-chlorobenzoyl)-1-piperazine and 4-isopropylbenzylamine in the presence of a base such as potassium carbonate. This reaction produces N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine. The final step involves the reaction between N-(4-isopropylbenzyl)-4-(4-chlorobenzoyl)-1-piperazine and 2-nitroaniline in the presence of a base such as sodium hydride. This reaction produces 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline.
Scientific Research Applications
CEP-26401 has been studied extensively for its potential applications in drug discovery and development. It has been found to have activity against a range of targets including voltage-gated sodium channels, GABA-A receptors, and NMDA receptors. This makes it a promising candidate for the development of drugs for the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, and depression.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-nitro-3-[(4-propan-2-ylphenyl)methylamino]phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O3/c1-19(2)21-5-3-20(4-6-21)18-29-25-17-24(11-12-26(25)32(34)35)30-13-15-31(16-14-30)27(33)22-7-9-23(28)10-8-22/h3-12,17,19,29H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKJJXXLECWZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)


![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)


![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)